2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-4(13)2-15-7-10-5-3(1-9-12-5)6(14)11-7/h1H,2H2,(H2,8,13)(H2,9,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUISIULWMQOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with thioacetamide under specific conditions. One common method involves the use of green synthesis techniques, which are environmentally friendly and efficient . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds, including 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound has also demonstrated efficacy against several bacterial strains. Studies have shown that certain derivatives exhibit potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes .
Anti-inflammatory Effects
The structure of the compound suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This aspect is particularly relevant in chronic diseases where inflammation plays a critical role.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo-pyrimidine core followed by thioacetylation . Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.
Case Study: Anticancer Activity
In a recent study published in Molecules, researchers evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their cytotoxicity against various cancer cell lines. The study found that certain modifications to the core structure enhanced activity against breast and lung cancer cells significantly .
Case Study: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of thioacetamide derivatives derived from pyrazolo[3,4-d]pyrimidine structures. The results indicated that these compounds exhibited varying degrees of microbial inhibition depending on their substituents .
Mechanism of Action
The mechanism of action of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as protein tyrosine kinases, which play a crucial role in cell signaling and growth . By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone derivatives are a versatile scaffold in medicinal chemistry, often explored for kinase inhibition, anticancer, and anti-inflammatory applications. Below is a detailed comparison of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide with structurally related analogs, focusing on substituent effects, biological activity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
- Position 1 Substitution : Aryl groups (e.g., 4-chlorophenyl) enhance binding affinity to ATP pockets in kinases. 2,3-Dimethylphenyl analogs show superior anti-inflammatory activity .
- Position 6 Modifications : Thioacetamide chains improve solubility and allow functional group diversification. Propionamide (HS38) vs. acetamide (parent compound) increases lipophilicity, enhancing cell membrane penetration .
- Position 4 Substitution: Amino groups (e.g., phenethylamino in 118b) introduce hydrogen-bonding interactions critical for enzymatic inhibition .
Biological Activity
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms based on diverse research findings.
The compound's molecular formula is , with a molecular weight of approximately 238.28 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities.
In Vitro Studies
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- Compound 1a , a related pyrazolo derivative, showed high inhibitory activity against various tumor cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), with IC50 values ranging from 1.74 µM to 9.20 µM when compared to doxorubicin as a control .
- Flow cytometric analysis indicated that these compounds can induce apoptosis in cancer cells at low micromolar concentrations, suggesting their potential as novel anticancer agents .
Structure-Activity Relationship (SAR)
The presence of the pyrazolo[3,4-d]pyrimidine scaffold appears crucial for the anti-proliferative activity of these compounds. Alterations in the scaffold significantly reduced their effectiveness, underscoring the importance of structural integrity in maintaining biological activity .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial effects:
- Studies have reported that related pyrazole derivatives exhibit significant activity against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation. Compounds similar to this compound have demonstrated efficacy in reducing biofilm formation in clinical isolates .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:
- Xia et al. synthesized various pyrazole derivatives and evaluated their antitumor activity. One compound exhibited significant cell apoptosis and potent antitumor activity with an IC50 value of 49.85 μM against A549 cell lines.
- Fan et al. developed new derivatives that induced autophagy in A549 cells without causing apoptosis, highlighting a different mechanism through which these compounds can exert their effects.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide that influence its biological activity?
- Answer : The compound’s bioactivity stems from its pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for kinase inhibition and anti-inflammatory properties . The thioether linkage (-S-) enhances metabolic stability and modulates electronic properties, while the acetamide group facilitates hydrogen bonding with target proteins . Substituents on the pyrimidine ring (e.g., 4-oxo group) and aromatic moieties influence binding affinity and selectivity .
Q. What synthetic pathways are commonly used to prepare this compound and its derivatives?
- Answer : Synthesis typically involves three stages:
Core formation : Cyclization of 4-chlorophenyl derivatives or Mannich reactions to construct the pyrazolo[3,4-d]pyrimidine core .
Thioether introduction : Nucleophilic substitution using thioacetamide or thiol-containing reagents under basic conditions (e.g., K₂CO₃ in DMF) .
Acetamide functionalization : Acylation with chloroacetamide or coupling via EDCI/HOBt .
Reaction optimization (temperature: 60–80°C; solvents: DMSO/EtOH) is critical for yields >70% .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in thioether-containing derivatives?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves interfacial reactions .
- Temperature control : Gradual heating (40°C → 80°C) minimizes side-product formation .
- Design of Experiments (DoE) : Statistical optimization of molar ratios and reaction time reduces trial-and-error .
Q. What strategies resolve contradictions between computational binding predictions and experimental data?
- Answer :
Validation protocols : Cross-check docking scores (AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to account for conformational flexibility .
QM/MM hybrid models : Incorporate quantum mechanics to refine charge distribution in binding pockets .
Q. How do phenyl ring substitutions affect anticancer activity in derivatives?
- Answer :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance cytotoxicity (IC₅₀ < 10 µM in HL-60 cells) by increasing electrophilicity .
- Methoxy groups (-OCH₃) improve solubility but may reduce binding to hydrophobic kinase pockets .
- Ortho-substitutions on phenyl rings sterically hinder non-target interactions, improving selectivity .
Q. What computational methods predict kinase inhibition mechanisms?
- Answer :
- Docking simulations : Use Schrödinger’s Glide to screen against kinase databases (e.g., PDB) .
- Binding free energy calculations : MM-GBSA/PBSA quantifies contributions from van der Waals and electrostatic interactions .
- Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., pyrimidine N1) .
Q. How does microwave-assisted synthesis enhance analogue production?
- Answer :
- Reduced reaction time : 30-minute cycles vs. 12-hour conventional heating .
- Higher purity : Controlled energy input minimizes decomposition (purity >95% by HPLC) .
- Scalability : Parallel synthesis of 10–20 derivatives in a single run .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activities across studies?
- Answer :
- Assay standardization : Use identical cell lines (e.g., A549 vs. MCF-7) and protocols (MTT vs. CellTiter-Glo) .
- Metabolic stability testing : Evaluate hepatic microsome stability to rule out false negatives from rapid degradation .
- Structural verification : Confirm batch consistency via LC-MS to exclude impurities .
Methodological Resources
- Synthesis optimization : Refer to one-pot protocols in for time-efficient routes .
- Computational tools : ICReDD’s reaction path search algorithms () integrate quantum calculations with experimental feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
